

CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

Cat. No.: B1314021

[Get Quote](#)

An In-Depth Technical Guide to 1,3-Dihydroisobenzofuran-5-amine

This technical guide provides a comprehensive overview of **1,3-dihydroisobenzofuran-5-amine**, a key intermediate in organic and pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Identification and Molecular Structure

1,3-Dihydroisobenzofuran-5-amine, a heterocyclic aromatic amine, is a stable, solid compound at room temperature.[\[1\]](#)[\[2\]](#)

- CAS Number: 61964-08-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₈H₉NO[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- IUPAC Name: 1,3-dihydro-2-benzofuran-5-amine[\[1\]](#)[\[8\]](#)
- Synonyms: 5-Amino-1,3-dihydroisobenzofuran, 5-Aminophthalan, 1,3-Dihydro-5-isobenzofuranamine[\[3\]](#)[\[4\]](#)[\[8\]](#)

Molecular Structure:

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring, with an amine group substituted at the 5-position of the isobenzofuran core.

- SMILES: C1C2=C(CO1)C=C(C=C2)N[5][6][8]
- InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N[1][2][5][6][8]

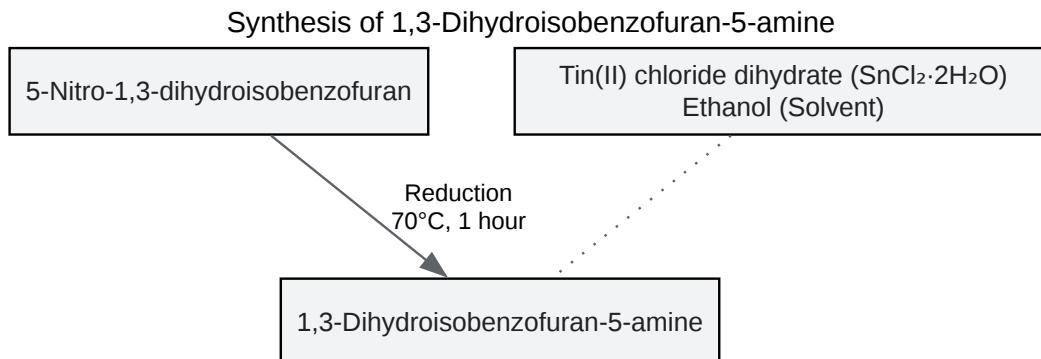
Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **1,3-dihydroisobenzofuran-5-amine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	135.16 g/mol	[3][5][6][8]
Melting Point	104-105 °C	[3][5][6]
Boiling Point (Predicted)	295.9 ± 40.0 °C	[3][5][6]
Density (Predicted)	1.208 ± 0.06 g/cm³	[3][5][6]
pKa (Predicted)	4.79 ± 0.20	[3][5][6]
Appearance	White to Brown powder/crystal	[4]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and methanol.	[1]

Table 2: ¹H-NMR Spectroscopic Data (Solvent: CDCl₃)


Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source
7.01 ppm	d, $J = 7.9$ Hz	1H	Aromatic CH	[5][6]
6.60 ppm	dd, $J = 7.9, 2.0$ Hz	1H	Aromatic CH	[5][6]
6.57 ppm	s	1H	Aromatic CH	[5][6]
5.02 ppm	s	4H	-CH ₂ -O-CH ₂ -	[5][6]
3.71 ppm	br s	2H	-NH ₂	[5][6]

Note: Specific experimental data for ¹³C-NMR, IR, and Mass Spectrometry are not readily available in the cited literature. However, characteristic IR peaks for primary aromatic amines include N-H stretching (two bands around 3300-3500 cm⁻¹), N-H bending (1580-1650 cm⁻¹), and C-N stretching (1250-1335 cm⁻¹).[10][11]

Synthesis and Experimental Protocol

1,3-Dihydroisobenzofuran-5-amine is typically synthesized via the reduction of 5-Nitro-1,3-dihydroisobenzofuran.[5][6] The following protocol is based on established procedures.

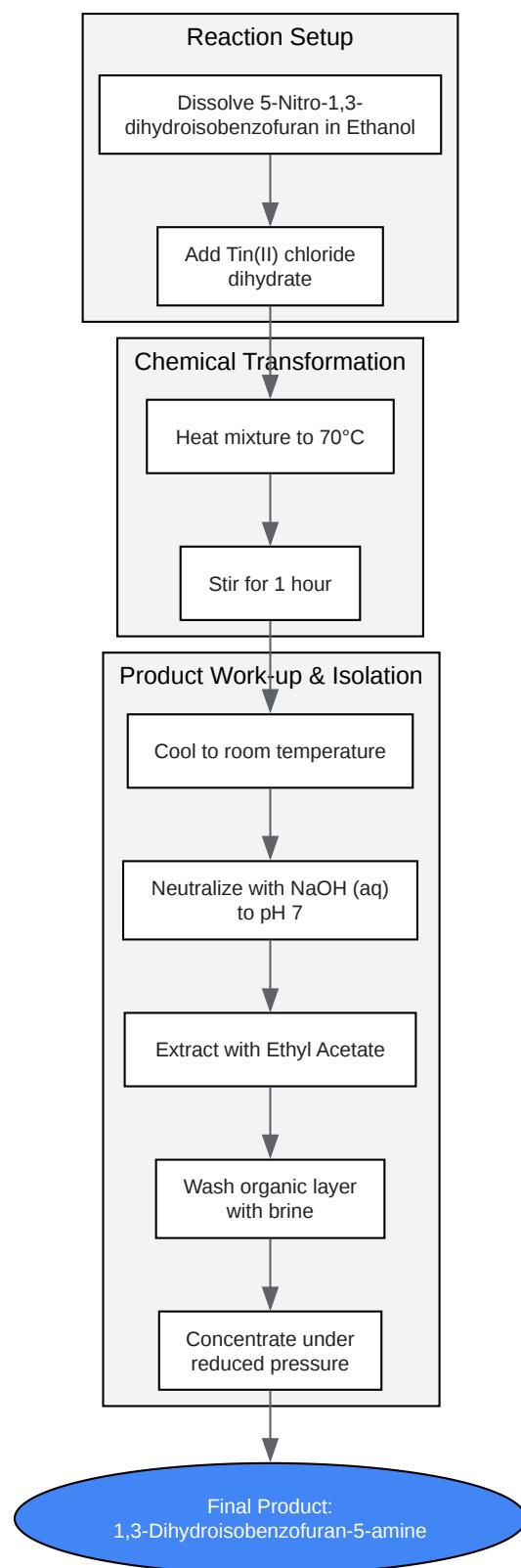
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

- Dissolution: Dissolve 5-Nitro-1,3-dihydroisobenzofuran (5.63 g, 34.1 mmol) in 56 mL of ethanol in a suitable reaction vessel.[5][6]
- Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (23.1 g, 102 mmol). [5][6]
- Reaction: Stir the reaction mixture at 70°C for 1 hour.[5][6]
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.[5][6]
 - Add water and a 2 mol/L aqueous sodium hydroxide solution sequentially to adjust the pH to 7.[5][6]
 - Extract the product with ethyl acetate.[5][6]
 - Wash the organic layer with brine.[5][6]
- Isolation: Concentrate the organic phase under reduced pressure to yield the crude product. [5][6]
- Yield: This protocol affords a high yield of approximately 98% (4.6 g) of **1,3-dihydroisobenzofuran-5-amine**.[5][6]


Applications in Research and Development

1,3-Dihydroisobenzofuran-5-amine serves as a crucial building block in organic synthesis and is primarily utilized as a pharmaceutical intermediate.[3] The 1,3-dihydroisobenzofuran moiety is a core structure in several pharmacologically active compounds, including the well-known antidepressant, Citalopram.[12] While derivatives of the parent isobenzofuran structure have been investigated for a range of biological activities including antimicrobial and anticancer

properties, the primary documented application for the 5-amino derivative is in the synthesis of more complex molecules.[1][12][13]

Logical Workflow: Synthetic Pathway

The synthesis of **1,3-dihydroisobenzofuran-5-amine** from its nitro precursor is a straightforward and high-yielding chemical transformation. The workflow involves the setup of the reaction, the chemical conversion itself, and a series of work-up and isolation steps to obtain the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

1,3-Dihydroisobenzofuran-5-amine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.^[8] It also causes skin and serious eye irritation and may cause respiratory irritation.^[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Store under an inert gas (nitrogen or argon) at 2–8 °C.^{[5][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 61964-08-7|1,3-Dihydroisobenzofuran-5-amine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dihydroisobenzofuran-5-ylamine CAS#: 61964-08-7 [m.chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. 1,3-Dihydro-2-benzofuran-5-amine | C8H9NO | CID 12445339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. imjst.org [imjst.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314021#cas-number-and-molecular-structure-of-1-3-dihydroisobenzofuran-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com